An In-Depth Technical Guide to Intermetallic Compounds in the Au-Zn Binary System
An In-Depth Technical Guide to Intermetallic Compounds in the Au-Zn Binary System
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intermetallic compounds present in the gold-zinc (Au-Zn) binary system. The information is compiled from various scientific studies to serve as a valuable resource for researchers and professionals in materials science and related fields. This document details the crystallographic properties, thermodynamic data, and experimental methodologies for the synthesis and characterization of these compounds.
Introduction to the Au-Zn Binary System
The Au-Zn binary system is characterized by the formation of several stable intermetallic compounds, each with distinct crystal structures and properties. These phases are of interest due to their potential applications in various fields, including materials science and as catalysts. Understanding the phase equilibria and the properties of these intermetallic compounds is crucial for the development of new materials and technologies.
Intermetallic Compounds in the Au-Zn System
The Au-Zn binary system is comprised of several key intermetallic phases, which are detailed in the tables below. These include the β', γ, γ1, γ2, δ, and ε phases.
Crystallographic Data
The crystallographic data for the identified intermetallic compounds in the Au-Zn system are summarized in Table 1. This data is essential for phase identification and for understanding the structure-property relationships of these materials.
Table 1: Crystallographic Data of Au-Zn Intermetallic Compounds
| Phase | Stoichiometry | Crystal System | Space Group | Pearson Symbol | Lattice Parameters (Å) |
| β' | AuZn | Cubic | Pm-3m | cP2 | a = 3.195[1] |
| γ | Au₅Zn₈ | Rhombohedral | R3m | hR39 | a = 13.1029 - 13.1345, c = 8.0410 - 8.1103 |
| γ1 | AuZn₂.₁ | Trigonal | P31m | hP227 | a = 22.677, c = 7.999 |
| γ2 | AuZn₃ | - | - | - | - |
| δ | - | - | - | - | - |
| ε | - | - | - | - | - |
Data for γ2, δ, and ε phases is not fully available in the searched literature.
Thermodynamic Data
The thermodynamic stability of the intermetallic compounds is a critical factor in phase formation and material design. The enthalpy of formation is a key thermodynamic parameter that indicates the stability of a compound relative to its constituent elements. While experimental data for the Au-Zn system is limited in the available resources, ab-initio calculations and calorimetric methods are the primary techniques for determining these values.[2][3]
Table 2: Thermodynamic Data of Au-Zn Intermetallic Compounds
| Phase | Stoichiometry | Enthalpy of Formation (kJ/mol) |
| β' | AuZn | Data not available |
| γ | Au₅Zn₈ | Data not available |
| γ1 | AuZn₂.₁ | Data not available |
| γ2 | AuZn₃ | Data not available |
| δ | - | Data not available |
| ε | - | Data not available |
Experimental Protocols
The synthesis and characterization of Au-Zn intermetallic compounds require precise experimental procedures. This section outlines the general methodologies for the preparation of bulk and single-crystal samples, as well as the standard techniques for their characterization.
Synthesis of Bulk Polycrystalline Samples
Bulk polycrystalline samples of Au-Zn intermetallic compounds are typically synthesized through solid-state reactions.
Methodology:
-
Starting Materials: High-purity gold (Au) and zinc (Zn) metals (typically >99.9% purity).
-
Weighing and Mixing: Stoichiometric amounts of the constituent elements are weighed according to the desired intermetallic phase.
-
Encapsulation: The mixture is placed in an inert crucible (e.g., alumina (B75360) or quartz) and sealed under vacuum in a quartz ampoule to prevent oxidation.
-
Heat Treatment: The ampoule is heated in a furnace to a temperature above the melting point of the highest-melting component or to a temperature where solid-state diffusion is significant. The specific temperature and duration of heating depend on the target phase. For example, γ-Au₅Zn₈ phases are obtained by heating to 680 °C followed by annealing at 300 °C.
-
Cooling: The sample is slowly cooled to room temperature to ensure the formation of a homogeneous and well-ordered crystalline structure. Quenching may be used to retain high-temperature phases.
-
Homogenization: The resulting ingot may be subjected to further annealing at a lower temperature to improve homogeneity.
Single Crystal Growth
Single crystals are essential for the accurate determination of crystallographic and physical properties. The Czochralski and Bridgman methods are common techniques for growing single crystals of intermetallic compounds.[4][5][6]
Bridgman Method (Conceptual Workflow):
Caption: Conceptual workflow of the Bridgman method for single crystal growth.
Characterization Techniques
XRD is the primary technique for phase identification and crystal structure determination.
Methodology:
-
Sample Preparation: A small portion of the synthesized material is ground into a fine powder to ensure random orientation of the crystallites.
-
Data Collection: The powder is mounted on a sample holder and placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the sample, and the diffracted X-rays are detected as a function of the diffraction angle (2θ).
-
Phase Identification: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., the Powder Diffraction File) to identify the phases present in the sample.
-
Rietveld Refinement: For detailed structural analysis, Rietveld refinement of the powder diffraction data can be performed to determine lattice parameters, atomic positions, and phase fractions.
DSC is used to determine phase transition temperatures and enthalpies.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is sealed in a DSC pan (e.g., aluminum).[7][8] An empty sealed pan is used as a reference.
-
Heating and Cooling Cycle: The sample and reference pans are heated and cooled at a controlled rate in the DSC instrument.
-
Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. Endothermic and exothermic peaks in the DSC curve correspond to phase transitions such as melting, solidification, and solid-state transformations. The temperature at the peak maximum or onset gives the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.
Visualizations
Au-Zn Phase Diagram
A simplified representation of the key intermetallic phases in the Au-Zn binary system.
Caption: Key intermetallic phases in the Au-Zn binary system.
Experimental Workflow for Characterization
A logical workflow for the characterization of a synthesized Au-Zn intermetallic compound.
Caption: A typical experimental workflow for Au-Zn intermetallic characterization.
Crystal Structure Relationship
A diagram illustrating the relationship between the crystal system, Bravais lattice, and Pearson symbol.
Caption: Relationship between crystallographic terms defining the Pearson symbol.
References
- 1. msestudent.com [msestudent.com]
- 2. Experimental formation enthalpies for intermetallic phases and other inorganic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dunand.northwestern.edu [dunand.northwestern.edu]
- 4. indico.fjfi.cvut.cz [indico.fjfi.cvut.cz]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. Tips for Sample Preparation for DSC Measurements - NETZSCH Analyzing & Testing [analyzing-testing.netzsch.com]
